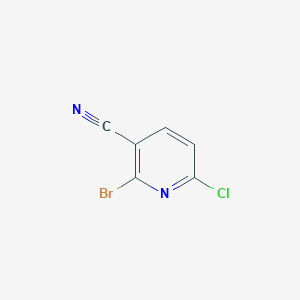
(2E)-3-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)prop-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first synthesized in 1998 and has since undergone numerous studies to determine its effectiveness and mechanism of action.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
Studies highlight the role of compounds with structures similar to "(2E)-3-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)prop-2-enamide" in the synthesis of complex molecules and materials. These compounds serve as critical intermediates in the formation of polymers, drugs, and other functional materials due to their reactive functional groups that facilitate bond formation under specific conditions (Negri, Kascheres, & Kascheres, 2004).
Biological Activity and Drug Development
Research into similar compounds has indicated potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These activities are often attributed to the compound's ability to interact with biological molecules, disrupting critical biological pathways or directly targeting disease-causing agents. This makes them valuable scaffolds for drug development, where modifications to their structure could lead to enhanced efficacy or reduced toxicity (Kennedy, 2001).
Environmental Applications
Compounds of this nature also find applications in environmental science, particularly in the degradation of pollutants. Their chemical structures allow for reactions that can break down persistent organic pollutants into less harmful substances, offering a method for remediation in contaminated sites (Weatherill et al., 2018).
Analytical Chemistry
In analytical chemistry, derivatives of "(2E)-3-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)prop-2-enamide" can be used as probes or markers due to their distinctive chemical or physical properties, such as fluorescence. These properties make them useful in the development of sensors or assays for the detection of specific molecules or ions in complex mixtures (Pundir, Yadav, & Chhillar, 2019).
Material Science
In material science, the compound's structural components contribute to the synthesis of novel materials with specific optical, electrical, or mechanical properties. These materials can be used in a wide range of applications, from electronic devices to coatings and adhesives, highlighting the compound's versatility beyond its biological implications (Douka et al., 2017).
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(9-oxoxanthen-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-28-20-11-7-15(13-22(20)29-2)8-12-23(26)25-16-9-10-18-21(14-16)30-19-6-4-3-5-17(19)24(18)27/h3-14H,1-2H3,(H,25,26)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGIXNZBAHDCDN-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


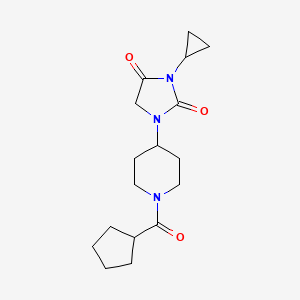
![1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2674764.png)
![N-(3-chlorophenyl)-2-[4-(4-methylphenoxy)phenoxy]acetamide](/img/structure/B2674766.png)

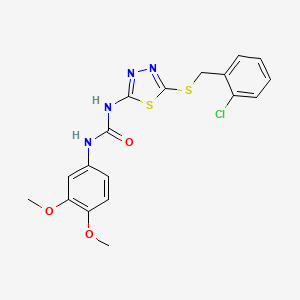

![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2674774.png)
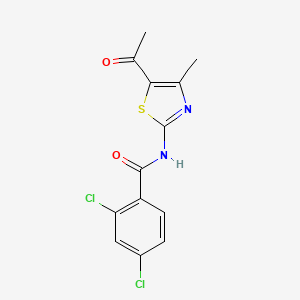
![1-(2-chlorophenyl)-5-pyridin-3-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2674776.png)
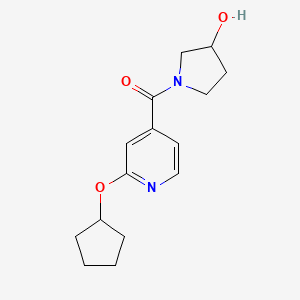

![Methyl 4-(7-ethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2674779.png)
